CFTR Potentiation: Chloro vs. Unsubstituted Analogs
In a systematic SAR study of 16 thiazole derivatives, compound 10 (CAS 255874-78-3) bearing a para-chlorine on the benzamide phenyl ring demonstrated significant F508del-CFTR potentiator activity (EC50 = 1.8 µM, Emax = 1.8), whereas compound 9, the direct unsubstituted phenyl analog, was completely inactive [1].
| Evidence Dimension | F508del-CFTR potentiator activity |
|---|---|
| Target Compound Data | EC50 = 1.8 µM, Emax = 1.8 |
| Comparator Or Baseline | Compound 9 (unsubstituted phenyl analog): inactive (no potentiation detected) |
| Quantified Difference | Active (EC50 1.8 µM) vs. Inactive (activity absent) |
| Conditions | CFBE41o- cells expressing F508del-CFTR, incubated at 32°C; functional assay measuring CFTR activity |
Why This Matters
Demonstrates that the 4-chloro substitution is a critical determinant of biological activity, enabling functional CFTR potentiation while the unsubstituted analog yields no effect, directly informing compound selection for CFTR-targeted research.
- [1] Pesce E, Pedemonte N, Leoni A, Locatelli A, Morigi R. Synthesis and biological evaluation of thiazole derivatives on basic defects underlying cystic fibrosis. Bioorg Med Chem Lett. 2020;30(20):127473. View Source
